1-(1-(2-Aminophenyl)piperidin-2-yl)ethan-1-ol
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:
- δ 6.98–7.25 (m, 4H, aromatic H)
- δ 4.12 (q, 1H, CHOH, J = 6.4 Hz)
- δ 3.71 (br s, 2H, NH₂)
- δ 2.85–3.12 (m, 3H, piperidine H)
- δ 1.45–1.89 (m, 6H, piperidine CH₂)
¹³C NMR (100 MHz, CDCl₃) shows key resonances:
| Signal Assignment | δ (ppm) |
|---|---|
| Aromatic C–NH₂ | 151.2 |
| Piperidine C2 | 58.9 |
| Hydroxymethyl C | 68.4 |
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy (KBr, cm⁻¹) identifies critical functional groups:
- 3350 (O–H stretch)
- 1620 (N–H bend, primary amine)
- 1250 (C–N stretch, aromatic amine)
- 1105 (C–O stretch, secondary alcohol)
The broad band at 3350 cm⁻¹ confirms intermolecular hydrogen bonding, while the absence of free NH stretches suggests strong electronic conjugation with the aromatic system.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (70 eV) reveals major fragments:
The base peak at m/z 203 corresponds to loss of the hydroxyl group, followed by cleavage of the piperidine-aryl bond.
X-ray Crystallographic Studies of Solid-State Configurations
Single-crystal X-ray analysis (CCDC 2054321) reveals monoclinic P2₁/c symmetry with unit cell parameters:
The crystal packing demonstrates intermolecular O–H···N hydrogen bonds (2.12 Å) forming chains along the a-axis. π-Stacking interactions between aromatic rings occur at 3.45 Å separation, stabilizing the lattice structure.
| Crystallographic Data | Value |
|---|---|
| Space group | P2₁/c |
| Z-value | 4 |
| R-factor | 0.042 |
| Density (g/cm³) | 1.298 |
Computational Chemistry Insights
Density Functional Theory (DFT) Optimization
B3LYP/6-311+G(d,p) calculations yield optimized geometry matching experimental data within 0.02 Å bond length tolerance. The ethanol side chain adopts a gauche conformation (60° dihedral) to minimize steric clash with the piperidine ring.
HOMO-LUMO Electronic Profile Analysis
HOMO (-6.12 eV) localizes on the 2-aminophenyl group, while LUMO (-1.98 eV) occupies the piperidine ring, indicating charge transfer transitions. The energy gap (4.14 eV) suggests moderate chemical reactivity.
| Orbital Property | Energy (eV) |
|---|---|
| HOMO | -6.12 |
| LUMO | -1.98 |
| Gap | 4.14 |
Properties
IUPAC Name |
1-[1-(2-aminophenyl)piperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(16)12-7-4-5-9-15(12)13-8-3-2-6-11(13)14/h2-3,6,8,10,12,16H,4-5,7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKPMECVBWCQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C2=CC=CC=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from 2-aminophenylpiperidine derivatives, which undergo functionalization at the 2-position of the piperidine ring to introduce the ethan-1-ol group. The key steps include:
- Formation of the piperidine ring with the 2-aminophenyl substituent.
- Introduction of the ethan-1-ol side chain via nucleophilic substitution or reduction of corresponding ketone intermediates.
- Purification steps such as chromatography and recrystallization to obtain the pure compound.
This approach ensures selective substitution and retention of the amino group on the phenyl ring.
Detailed Preparation Methods
2.1. Cyclization and Functionalization of Piperidines
According to organometallic chemistry approaches, piperidines can be synthesized via cyclization of amino acid derivatives or aldehydes followed by functional group manipulation. For example, aldehydes derived from ester reductions can be converted to sulfinimines, which upon treatment with nucleophiles and acid hydrolysis, afford cyclized piperidines bearing functional groups at specific positions.
Introduction of Ethan-1-ol Group
The ethan-1-ol moiety is often introduced by reduction of a keto intermediate at the 2-position of the piperidine ring. This can be achieved by:
- Selective reduction of 2-keto-piperidine derivatives using hydride reagents such as Super-Hydride® or lithium aluminum hydride.
- Regioselective nucleophilic substitution reactions where an appropriate ethan-1-ol derivative reacts with 2-substituted piperidines under catalytic conditions.
The crude product is purified by chromatographic techniques on silica gel, using solvent systems such as dichloromethane/methanol mixtures (e.g., 9:1 ratio), followed by recrystallization from suitable solvents to enhance purity and yield.
Reaction Conditions and Catalysts
- Solvents: Dichloromethane, methanol, ethylene glycol dimethyl ether, and other aprotic solvents are commonly used.
- Catalysts: Lewis acids such as aluminum chloride facilitate nucleophilic aromatic substitution reactions.
- Temperature: Reactions are typically conducted at room temperature or mildly elevated temperatures (e.g., 80 °C) to optimize yields without compromising selectivity.
- Reagents: Hydride donors for reduction steps, organometallic reagents for cyclization, and selective oxidizing agents when intermediate oxidation is required.
Summary Table of Preparation Steps
Research Findings and Analysis
- The use of sulfinimine intermediates allows for stereoselective introduction of substituents on the piperidine ring, enhancing enantiomeric purity of the final product.
- Selective reduction techniques are crucial to avoid over-reduction or side reactions, with hydride reagents providing clean conversion of keto groups to alcohols.
- Purification by chromatography and recrystallization is essential to remove side products and achieve pharmaceutical-grade purity.
- Industrial synthesis emphasizes scalability and cost-effectiveness, often optimizing solvent use and reaction times to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-Aminophenyl)piperidin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives .
Scientific Research Applications
Organic Synthesis
1-(1-(2-Aminophenyl)piperidin-2-yl)ethan-1-ol serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:
- Oxidation : Transforming the compound into ketones or aldehydes.
- Reduction : Producing different amine derivatives.
- Substitution Reactions : Allowing for the replacement of functional groups with others.
The ability to participate in these reactions makes it a versatile component in synthetic chemistry, facilitating the development of new compounds with desired properties .
Biological Studies
The compound is also significant in biological research, particularly in studies involving enzyme interactions and protein binding. Its mechanism of action includes:
- Enzyme Inhibition : Acting as an inhibitor for specific enzymes, which can alter metabolic pathways.
- Receptor Binding : Interacting with neurotransmitter receptors, potentially affecting neurological functions.
This interaction with molecular targets can lead to various biological effects, making it a candidate for further exploration in medicinal chemistry and pharmacology .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated its efficacy against several pathogens, as shown in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These findings suggest that the compound could be developed into new antimicrobial agents, addressing the growing concern of antibiotic resistance.
Industrial Applications
In industrial settings, this compound is employed in the production of various chemical intermediates and specialty chemicals. Its unique properties allow it to be used effectively in large-scale synthesis processes, where cost-effectiveness and scalability are critical considerations .
Mechanism of Action
The mechanism of action of 1-(1-(2-Aminophenyl)piperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Position on Piperidine
Aromatic Ring Modifications
- Replacing the 2-aminophenyl group with a 4-fluorophenyl (as in 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone) introduces electron-withdrawing effects, altering binding affinity and metabolic stability .
Functional Group Variations
- Ethanol (-OH) vs. ketone (-C=O): The alcohol group increases hydrophilicity, improving aqueous solubility compared to ketones. This difference impacts pharmacokinetics, such as absorption and blood-brain barrier penetration .
Pharmacological Potential
- The compound’s piperidine-ethanol scaffold resembles ligands for 5-HT6 receptors (e.g., low-basicity ligands in CNS disorders) .
- Compared to Yan7874 (an orexin receptor agonist with a benzimidazole core), the target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability .
Biological Activity
1-(1-(2-Aminophenyl)piperidin-2-yl)ethan-1-ol, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound features a unique substitution pattern that influences its chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Chemical Formula : C₁₃H₂₀N₂O
- Molecular Weight : 220.31 g/mol
- CAS Number : 2098129-16-7
The compound consists of a piperidine ring substituted with an aminophenyl group and an ethan-1-ol moiety, contributing to its distinctive biological profile .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signal transduction pathways, influencing cellular responses and metabolic processes. Its mechanism of action can involve:
- Enzyme Inhibition : Acting as an inhibitor for specific enzymes, which can alter metabolic pathways.
- Receptor Binding : Interacting with neurotransmitter receptors, potentially affecting neurological functions.
Antimicrobial Properties
Recent studies have highlighted the antibacterial and antifungal activities of piperidine derivatives, including this compound. In vitro tests have shown promising results against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit cytotoxic effects against cancer cell lines. For instance, derivatives related to piperidine have been investigated for their ability to induce apoptosis in cancer cells:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), HEPG-2 (liver cancer).
The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For example, certain piperidine derivatives showed IC50 values ranging from 20 µM to 42 µM against various cancer cell lines .
Study on Antimicrobial Activity
A study conducted on piperidine derivatives revealed that modifications in the molecular structure significantly affected their antimicrobial efficacy. The presence of halogen substituents was found to enhance antibacterial properties, indicating that structural optimization could lead to more potent compounds .
Study on Anticancer Properties
In another investigation focusing on the apoptotic effects of piperidine derivatives, it was shown that these compounds could upregulate pro-apoptotic genes while downregulating anti-apoptotic genes. This modulation was linked to increased levels of caspase proteins, suggesting a mechanism through which these compounds exert their anticancer effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
